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Compound of Interest

Compound Name: 4-Bromopyridine 1-oxide

Cat. No.: B023353

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromopyridine 1-
oxide as a versatile building block in the synthesis of bioactive molecules. The focus is on its
application in palladium-catalyzed cross-coupling reactions, with a specific example of its
potential role in the synthesis of antiviral agents. Detailed experimental protocols and relevant
biological data are provided to facilitate the practical application of this valuable reagent in drug
discovery and development.

Introduction

4-Bromopyridine 1-oxide is a key heterocyclic intermediate in medicinal chemistry. The
presence of the bromo substituent at the 4-position allows for a variety of synthetic
transformations, most notably palladium-catalyzed cross-coupling reactions such as the
Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[1] The pyridine N-oxide moiety not
only influences the electronic properties of the pyridine ring, activating it for certain nucleophilic
substitutions, but can also be a crucial pharmacophoric element in the final bioactive

compound or be readily deoxygenated to the corresponding pyridine.[2][3] This dual
functionality makes 4-bromopyridine 1-oxide a valuable starting material for the synthesis of a
diverse range of therapeutic agents, including those targeting the central nervous system
(CNS) and viral infections.[1][4]
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Application Example: Synthesis of a CCR5
Antagonist for HIV Treatment

A prominent example of a bioactive molecule whose synthesis can be envisioned utilizing a
substituted pyridine N-oxide scaffold is Ancriviroc (formerly SCH 351125). Ancriviroc is a potent
and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-
receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5][6] By
blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, Ancriviroc
effectively inhibits viral entry and replication.[7]

Biological Activity of Ancriviroc (SCH 351125)

The biological activity of Ancriviroc highlights the potential of molecules derived from pyridine
N-oxide scaffolds. The key quantitative data for its anti-HIV activity are summarized in the table

below.
Parameter Value Description
Inhibition constant for the
) o binding of the natural ligand
Ki (RANTES binding) 2.9nM

RANTES to the CCR5

receptor.[8]

50% inhibitory concentration
against a panel of primary R5-

IC50 (HIV-1 replication) 0.4-9nM tropic HIV-1 isolates in
peripheral blood mononuclear
cells (PBMCs).[9]

50% inhibitory concentration
for the binding of a soluble
gp120-CD4 complex to CCR5-

expressing cells.[7]

IC50 (gp120-CCR5 binding) 19.3 nM

CCRS5 Signaling Pathway in HIV-1 Entry

The following diagram illustrates the role of the CCR5 receptor in HIV-1 entry and the
mechanism of action of a CCR5 antagonist like Ancriviroc.
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Reaction Setup

Combine Reactants:
- 4-Bromopyridine 1-oxide
- Arylboronic acid
- Base (K3PO4)
- Catalyst (Pd(OAc)2/SPhos)

Establish Inert
Atmosphere (Ar/N2)

Add Degassed
Solvent (Dioxane/H20)

Heat to 80-100 °C
with Stirring

Monitor by
TLC or LC-MS

Workup & Purification

(EtOAC/H20)
Golumn Chromatographa

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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